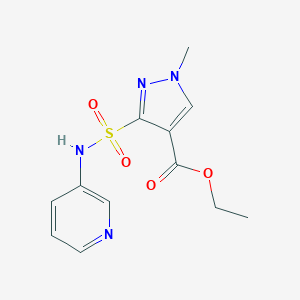
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((3-pyridinylamino)sulfonyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((3-pyridinylamino)sulfonyl)-, ethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as E7046 and is a potent and selective inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway.
Mécanisme D'action
E7046 is a selective inhibitor of TLR4 signaling and works by blocking the interaction between TLR4 and its co-receptor MD-2. This interaction is essential for the activation of the TLR4 signaling pathway and the production of pro-inflammatory cytokines. Inhibition of TLR4 signaling by E7046 results in the suppression of pro-inflammatory cytokine production, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
E7046 has been shown to have significant biochemical and physiological effects. In preclinical studies, E7046 has demonstrated anti-tumor activity in various cancer models, including breast cancer, lung cancer, and melanoma. It has also shown efficacy in reducing inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of E7046 is its selectivity towards TLR4 signaling, which reduces the risk of off-target effects. Furthermore, E7046 has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of E7046 is its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the research and development of E7046. One potential application is in the treatment of cancer, where it could be used as a monotherapy or in combination with other therapies. Additionally, E7046 could be explored for its potential in treating autoimmune disorders and inflammatory diseases. Further research is also needed to optimize the synthesis method of E7046 and to improve its solubility in water.
Conclusion:
In conclusion, E7046 is a promising chemical compound that has shown potential in various scientific research applications. Its selectivity towards TLR4 signaling and good pharmacokinetic properties make it a suitable candidate for further research and development. With continued research, E7046 could have significant implications for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of E7046 involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with 3-aminopyridine-4-sulfonic acid, followed by the esterification of the resulting compound with ethanol. The final product is obtained after purification using column chromatography. This synthesis method has been reported in scientific literature and has been optimized for large-scale production.
Applications De Recherche Scientifique
E7046 has shown potential in various scientific research applications. One of the primary applications is in the field of immunology, where it has been used to study the TLR4 signaling pathway. TLR4 is a receptor that plays a crucial role in the innate immune system and is involved in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Inhibition of TLR4 signaling has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Propriétés
Numéro CAS |
178879-96-4 |
|---|---|
Nom du produit |
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((3-pyridinylamino)sulfonyl)-, ethyl ester |
Formule moléculaire |
C12H14N4O4S |
Poids moléculaire |
310.33 g/mol |
Nom IUPAC |
ethyl 1-methyl-3-(pyridin-3-ylsulfamoyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H14N4O4S/c1-3-20-12(17)10-8-16(2)14-11(10)21(18,19)15-9-5-4-6-13-7-9/h4-8,15H,3H2,1-2H3 |
Clé InChI |
IOURBNFPFSMFDX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)NC2=CN=CC=C2)C |
SMILES canonique |
CCOC(=O)C1=CN(N=C1S(=O)(=O)NC2=CN=CC=C2)C |
Autres numéros CAS |
178879-96-4 |
Synonymes |
ethyl 1-methyl-3-(pyridin-3-ylsulfamoyl)pyrazole-4-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride](/img/structure/B69728.png)
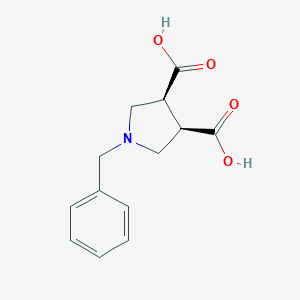


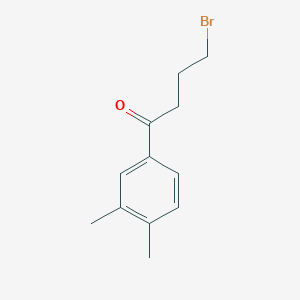
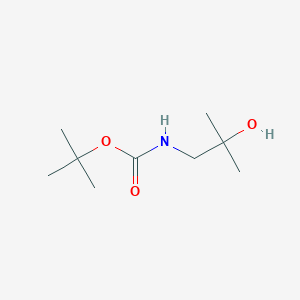
![2-Hydroxy-2-[(2-nitrobenzoyl)amino]acetic acid](/img/structure/B69741.png)
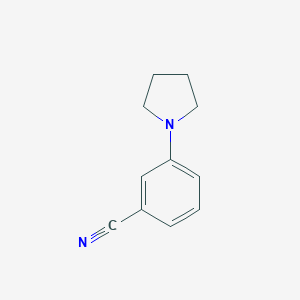
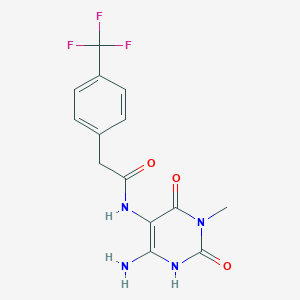


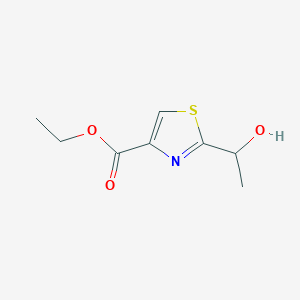
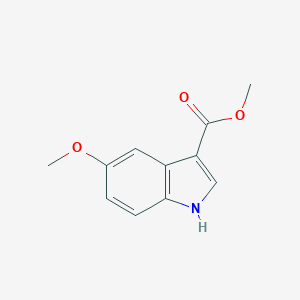
![[2,2'-Bipyridine]-4,4'-diyldiphosphonic acid](/img/structure/B69761.png)